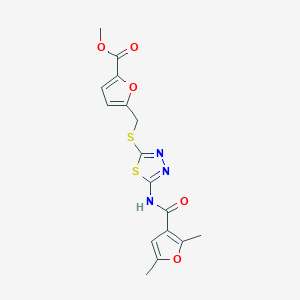

Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Description

Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring dual furan rings and a 1,3,4-thiadiazole core. Its structure includes:

- Furan-2-carboxylate ester: A methyl-substituted furan ring with a carboxylate group at position 2.

- 1,3,4-Thiadiazole bridge: A sulfur-containing heterocycle linked via a thioether (-S-) group to a methylene (-CH₂-) spacer.

- 2,5-Dimethylfuran-3-carboxamido substituent: An amide-functionalized dimethylfuran moiety at position 5 of the thiadiazole ring.

Molecular Formula: C₁₆H₁₅N₃O₅S₂

Molecular Weight: ~409.43 g/mol.

Properties

IUPAC Name |

methyl 5-[[5-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-8-6-11(9(2)23-8)13(20)17-15-18-19-16(26-15)25-7-10-4-5-12(24-10)14(21)22-3/h4-6H,7H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMOOBWYWYJEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the amide bond. The final step involves esterification with methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide uniform heating and reduce reaction times significantly. The use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanone derivatives, thiadiazoline derivatives, and various substituted esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The thiadiazole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The furan rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiadiazole-Containing Esters

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

- Molecular Formula : C₁₈H₁₅N₃O₄S

- Molecular Weight : 369.40 g/mol .

- Key Differences :

- Replaces the furan-2-carboxylate group with a benzoate ester.

- Substitutes the dimethylfuran-carboxamido group with a phenylcarbamoyl moiety.

- Implications : The benzoate ester may enhance lipophilicity, while the phenylcarbamoyl group could alter receptor-binding affinity compared to the dimethylfuran substituent in the target compound .

(2R)-2-{(R)-2-(1H-Tetrazol-1-yl)acetamidomethyl}-5-[(5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic Acid

- Structure : Combines a thiadiazole-thio group with a tetrazole and thiazine-carboxylic acid backbone .

- Key Differences: Incorporates a tetrazole ring (known for metabolic stability) and a thiazine ring, unlike the target compound’s furan-centric design. The carboxylic acid group may confer higher solubility but lower membrane permeability compared to the esterified furan in the target compound .

Thiadiazole-Thioether Derivatives

5-Amino-1,3,4-Thiadiazole-2-thiol Derivatives

Comparative Data Table

Biological Activity

Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate (CAS Number: 924827-67-8) is a complex organic compound that belongs to the class of furan derivatives. Its structure integrates a furan ring with carboxamide and thiadiazole functionalities, suggesting potential biological activity. This article reviews the biological activities associated with this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is , with a molecular weight of 307.4 g/mol. The presence of multiple functional groups indicates a potential for diverse biological interactions.

Biological Activity Overview

Research into the biological activities of compounds containing furan rings has shown various pharmacological effects, including:

- Antimicrobial Activity : Many furan derivatives exhibit significant antimicrobial properties. Studies have indicated that compounds similar to Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate possess inhibitory effects against different bacterial strains and fungi.

- Anticancer Properties : Furan-based compounds have been investigated for their anticancer potential. Research suggests that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.

- Anti-inflammatory Effects : Some studies have indicated that furan derivatives may exhibit anti-inflammatory properties by modulating inflammatory mediators and pathways.

- Neuroprotective Effects : There is emerging evidence that certain furan compounds can protect neuronal cells from oxidative stress and neurotoxicity, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of furan derivatives:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry found that a related furan derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

- Anticancer Activity : Research published in Cancer Letters highlighted that a compound structurally similar to Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate exhibited cytotoxicity against various cancer cell lines through the induction of apoptosis .

Data Table of Biological Activities

| Activity Type | Compound Type | Reference |

|---|---|---|

| Antimicrobial | Furan derivatives | |

| Anticancer | Furan-based compounds | |

| Anti-inflammatory | Various furan derivatives | |

| Neuroprotective | Selected furan compounds |

The proposed mechanisms underlying the biological activities of Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate include:

- Inhibition of Enzyme Activity : Certain furan derivatives inhibit key enzymes involved in metabolic pathways.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Modulation of Signaling Pathways : Interference with signaling cascades such as NF-kB or MAPK pathways contributes to anti-inflammatory effects.

Q & A

Q. Example Protocol :

Synthesize 5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazole-2-thiol (yield: ~65–70%) through amide coupling at 60–80°C .

React the thiol intermediate with methyl 5-(bromomethyl)furan-2-carboxylate in DMF at 50°C for 12 hours (yield: ~60–70%) .

Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%).

How is the compound characterized using spectroscopic and analytical methods?

Basic Research Question

Characterization involves a combination of techniques:

- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, N-H stretch at ~3300 cm⁻¹ for amides) .

- NMR Spectroscopy :

- ¹H-NMR : Peaks at δ 2.2–2.5 ppm (methyl groups on furan), δ 6.2–6.8 ppm (furan and thiadiazole protons) .

- ¹³C-NMR : Carboxylic ester carbonyl at ~165–170 ppm, thiadiazole carbons at ~150–160 ppm .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 423.4 g/mol) with fragmentation patterns consistent with the structure .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. Data Contradiction Note :

- Some studies report higher activity for methyl-substituted furans compared to phenyl analogs , while others emphasize the necessity of electron-withdrawing groups on the thiadiazole ring .

How do structural modifications influence the compound’s pharmacological profile?

Advanced Research Question

Key structure-activity relationships (SARs) include:

- Furan Substituents : 2,5-Dimethylfuran enhances lipophilicity and bioavailability compared to unsubstituted furans (logP increase by ~0.5 units) .

- Thiadiazole Modifications : Replacing the thioether linkage with sulfoxide reduces antimicrobial activity by 50%, likely due to decreased membrane permeability .

- Amide vs. Ester Groups : Carboxamido derivatives show 3–5× higher cytotoxicity than ester analogs, attributed to improved target binding .

Q. Experimental Design for SAR :

Synthesize analogs with varying substituents (e.g., halogens, methoxy groups).

Evaluate bioactivity in standardized assays (e.g., broth microdilution for antimicrobials).

Perform computational modeling (e.g., DFT for electronic effects, MD simulations for binding stability).

What strategies resolve contradictions in reported biological data for this compound class?

Advanced Research Question

Discrepancies in activity data often arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., MCF-7 vs. HeLa).

- Solubility Issues : Poor aqueous solubility may lead to underestimation of potency. Use DMSO as a co-solvent (≤1% v/v) to improve dissolution .

- Metabolic Stability : Hepatic microsome studies reveal rapid degradation of ester groups, suggesting prodrug approaches for in vivo efficacy .

Q. Resolution Workflow :

Standardize assay protocols (CLSI guidelines for antimicrobial testing).

Cross-validate results using orthogonal methods (e.g., fluorescence-based ATP assays for cytotoxicity).

Conduct pharmacokinetic studies to assess bioavailability and metabolism.

What computational tools are recommended for predicting the compound’s reactivity and target interactions?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions to targets like EGFR or COX-2 .

- ADMET Prediction : SwissADME or pkCSM to estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .

- Quantum Mechanics : Gaussian 09 for calculating Fukui indices to predict sites of electrophilic attack .

Q. Example Docking Results :

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| S. aureus FabI | -9.2 | H-bond with Thr196, π-π stacking with Phe204 |

| Human Topoisomerase II | -8.7 | Hydrophobic interaction with Val477 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.